Physicochemical Comparison with Parent Scaffold
The target compound exhibits substantially higher lipophilicity (LogP = 3.91) and topological polar surface area (TPSA = 95.86 Ų) compared with the unsubstituted naphthalene-2,3-diol scaffold (estimated LogP ≈ 2.2, TPSA = 40.46 Ų) . These computed values place the compound closer to the CNS-drug-like property space while retaining hydrogen-bonding capacity via the diol and sulfonamide groups [1].
| Evidence Dimension | Computed LogP and TPSA |
|---|---|
| Target Compound Data | LogP = 3.91; TPSA = 95.86 Ų |
| Comparator Or Baseline | Naphthalene-2,3-diol: LogP ≈ 2.2; TPSA = 40.46 Ų |
| Quantified Difference | ΔLogP ≈ +1.7; ΔTPSA ≈ +55.4 Ų |
| Conditions | In silico prediction (fragment-based); naphthalene-2,3-diol values from standard cheminformatic databases |
Why This Matters
The 1.7-unit LogP increase may improve membrane permeability relative to the parent diol, but this must be balanced against the higher TPSA; researchers can use these values to prioritize compounds with specific ADME profiles.
- [1] PubChem. Naphthalene-2,3-diol (CID 7097). Computed properties. Accessed 2026-04-30. View Source
